molecular formula C8H6INO B171775 4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 179536-52-8

4-iodo-1,3-dihydro-2H-indol-2-one

Cat. No.: B171775
CAS No.: 179536-52-8
M. Wt: 259.04 g/mol
InChI Key: FSVJYSYFLBFUGF-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-iodo-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-iodo-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as:

Properties

IUPAC Name

4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJYSYFLBFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448508
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179536-52-8
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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